
1-(Benzyloxy)-4-(prop-2-yn-1-yl)benzene
概要
説明
1-(Benzyloxy)-4-(prop-2-yn-1-yl)benzene, also known as 1-benzyl-4-propynylbenzene, is a chemical compound that has been studied for its potential applications in a variety of scientific research fields. This compound is a derivative of benzene and is made up of a benzene ring with a benzyloxy group attached to the fourth carbon atom, and a propynyl group attached to the first carbon atom. It is a colorless liquid with a boiling point of 158°C and a melting point of -41°C. The compound is soluble in organic solvents such as chloroform and methanol, and has a wide range of applications in scientific research.
科学的研究の応用
Benzene Derivatives in Biomedical Research
1-(Benzyloxy)-4-(prop-2-yn-1-yl)benzene, as a benzene derivative, has been indirectly involved in biomedical research. Studies have explored various benzene derivatives and their biological effects, with a focus on their potential therapeutic applications and toxicological profiles.
Antidepressant Properties of Benzene Derivatives :
- Certain benzene derivatives have been synthesized and evaluated for their antidepressant-like effects. For instance, novel 1-aryl-3-[(4-benzyl)piperidine-1-yl]propane derivatives have shown significant antidepressant-like effects in experimental models, suggesting their potential as therapeutic agents (Köksal & Bilge, 2007).
- Similarly, another set of derivatives, 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives, have been designed and synthesized for their dual action at serotonin receptors and serotonin transporter, indicating their potential as more efficacious antidepressants (Martínez-Esparza et al., 2001).
Toxicological Studies :
- Benzene and its derivatives have been studied for their toxicological effects. For instance, the effects of benzene exposure on pancreatic islets were examined, revealing oxidative damage and functional abnormalities, highlighting the susceptibility of pancreatic glucose metabolism to benzene toxicity (Bahadar et al., 2015).
- In another study, benzene and its metabolite hydroquinone were investigated for their toxic effects on liver and pancreatic islets, demonstrating oxidative impairment and highlighting the toxic mechanisms involved in exposure to these compounds (Bahadar et al., 2015).
Pest Control and Ecotoxicology :
- Some benzene derivatives have been explored for their use in pest control. For example, monofluoro analogues of methyl eugenol were developed and tested as alternative attractants for oriental fruit fly males, suggesting their potential in pest management programs (Liquido et al., 1998).
特性
IUPAC Name |
1-phenylmethoxy-4-prop-2-ynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-2-6-14-9-11-16(12-10-14)17-13-15-7-4-3-5-8-15/h1,3-5,7-12H,6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIGDNMBOUWSAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-4-(prop-2-yn-1-yl)benzene | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride](/img/structure/B1397644.png)
![1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397645.png)

![3-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397648.png)
![3-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397651.png)
![4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1397653.png)
![4-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1397657.png)
![(2S,4S)-4-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1397658.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(3-chloro[1,1'-biphenyl]-4-yl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1397659.png)
![Methyl (2S,4S)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1397660.png)
![3-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397661.png)
![1-[2-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397662.png)

